molecular formula C28H48ClNO6 B3055315 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid CAS No. 63907-37-9

3-(Dimethylamino)-4,4,4-trifluorobutanoic acid

Cat. No.: B3055315
CAS No.: 63907-37-9
M. Wt: 530.1 g/mol
InChI Key: OZDZNUWCBVOITD-IKXYPWEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative characterized by a trifluoromethyl group at the C4 position and a dimethylamino substituent at the C3 position. Its molecular formula is C₆H₁₀F₃NO₂, with a molecular weight of 197.16 g/mol (estimated). This compound is of significant interest in medicinal chemistry and organic synthesis due to the combined electronic effects of the trifluoromethyl group (electron-withdrawing) and the dimethylamino moiety (electron-donating), which modulate its acidity, solubility, and reactivity .

Properties

IUPAC Name

3-(dimethylamino)-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-10(2)4(3-5(11)12)6(7,8)9/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTMXNNJHXFGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common approach involves displacing a halogen atom in 4,4,4-trifluoro-3-halobutanoic acid derivatives with dimethylamine.

Procedure :

  • Synthesis of 4,4,4-Trifluoro-3-bromobutanoic Acid :
    • 4,4,4-Trifluorobut-2-enoic acid is brominated using HBr/H₂O₂ under radical conditions.
    • Yield: ~65% (reported for analogous halogenations).
  • Dimethylamination :
    • The brominated intermediate reacts with excess dimethylamine (2 eq) in THF at 60°C for 12 hours.
    • Quaternization with HCl yields the hydrochloride salt (purity: 95%).

Key Data :

Parameter Value Source
Reaction Temperature 60°C
Dimethylamine Equivalents 2.0
Final Purity 95%

Reductive Amination of Keto Intermediates

This method employs 4,4,4-trifluoro-3-oxobutanoic acid as a precursor for reductive amination with dimethylamine.

Procedure :

  • Ketone Synthesis :
    • Oxidation of 4,4,4-trifluorobutanoic acid derivatives using Jones reagent yields the keto-acid.
  • Reductive Amination :
    • The keto-acid reacts with dimethylamine (3 eq) and NaBH₃CN in methanol at 25°C for 24 hours.
    • Acidic workup (HCl) isolates the product as a crystalline solid.

Optimization Insights :

  • NaBH₃CN outperforms BH₃-THF in reducing imine intermediates without over-reduction.
  • Excess dimethylamine ensures complete conversion (yield: 78%).

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) protection enables selective functionalization of the amino group.

Procedure :

  • Cbz Protection :
    • 3-Amino-4,4,4-trifluorobutanoic acid reacts with benzyl chloroformate in alkaline aqueous conditions.
  • Methylation :

    • The protected amine undergoes exhaustive methylation using methyl iodide (2 eq) and K₂CO₃ in DMF.
  • Deprotection :

    • Hydrogenolysis over Pd/C removes the Cbz group, yielding the free dimethylamino acid.

Advantages :

  • Avoids side reactions at the carboxylic acid group.
  • Suitable for enantioselective synthesis (e.g., (S)-isomers).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Nucleophilic Substitution 65% 95% High Moderate
Reductive Amination 78% 90% Moderate High
Protecting Group Route 60% 98% Low Low

Key Findings :

  • Nucleophilic Substitution is preferred for industrial-scale production due to straightforward steps.
  • Reductive Amination offers higher yields but requires careful handling of cyanoborohydrides.
  • Protecting Group Strategies are optimal for chiral synthesis but involve multi-step protocols.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹⁹F NMR : δ -63 ppm (CF₃, referenced to CFCl₃).
  • Melting Point : 97–100°C (hydrochloride salt).

Industrial-Scale Considerations

  • Solvent Selection : Butanol and THF are optimal for minimizing byproducts.
  • Waste Management : Fluoride byproducts require neutralization with Ca(OH)₂.
  • Cost Drivers : Dimethylamine availability and trifluoromethyl precursors impact economics.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

3-Amino-4,4,4-trifluorobutanoic Acid (Enantiomers)

  • Structure: The amino group replaces the dimethylamino group.
  • Molecular Formula: C₄H₆F₃NO₂.
  • Key Data :
    • (S)-Enantiomer : CAS 1458674-47-9 .
    • (R)-Enantiomer : Synthesized via stereodivergent methods using organic base catalysis .
  • Comparison: The absence of dimethyl substitution reduces steric hindrance, enhancing reactivity in peptide coupling reactions. The amino group allows for direct incorporation into peptides, whereas the dimethylamino group may hinder enzymatic degradation . pKa of the carboxylic acid is ~2.5 (estimated), slightly higher than 3-(dimethylamino)-4,4,4-trifluorobutanoic acid due to reduced electron donation from the amino group .

3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid

  • Structure: Cyclopropylamino group at C3.
  • Molecular Formula: C₇H₁₀F₃NO₂.
  • Key Data : CAS 1551240-35-7, molecular weight 197.16 g/mol .
  • Higher lipophilicity (LogP ~1.2 vs. ~0.8 for dimethylamino analog) may improve membrane permeability .

(S)-Cbz-3-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: Benzyloxycarbonyl (Cbz)-protected amino group.
  • Molecular Formula: C₁₂H₁₂F₃NO₄.
  • Key Data : CAS 1458674-47-9, molecular weight 291.22 g/mol .
  • Comparison: The Cbz group acts as a protective moiety, enabling selective deprotection in peptide synthesis. Increased molecular weight and steric bulk reduce solubility in aqueous media compared to the dimethylamino variant .

Ethyl 3-Amino-4,4-difluorobutanoate

  • Structure : Ethyl ester with difluoromethyl substitution.
  • Molecular Formula: C₆H₁₁F₂NO₂.
  • Key Data : CAS 1599057-72-3 .
  • Comparison :
    • The ester group enhances volatility and reactivity in nucleophilic acyl substitution.
    • Difluoromethyl substitution reduces electron-withdrawing effects compared to trifluoromethyl, lowering acidity (pKa ~3.5 vs. ~2.2) .

4,4,4-Trifluorobutyric Acid

  • Structure: Simple carboxylic acid lacking amino/dimethylamino groups.
  • Molecular Formula : C₄H₅F₃O₂.
  • Key Data : CAS 406-93-9, molecular weight 142.08 g/mol .
  • Comparison: Higher acidity (pKa ~0.8) due to unmodulated electron-withdrawing effects of the trifluoromethyl group. Used as an intermediate in agrochemicals, contrasting with the amino acid derivatives’ applications in pharmaceuticals .

Acidity and Reactivity

Compound pKa (Carboxylic Acid) Reactivity in Peptide Coupling
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid ~2.2 Moderate (steric hindrance)
3-Amino-4,4,4-trifluorobutanoic acid ~2.5 High
4,4,4-Trifluorobutyric acid ~0.8 Very high

Biological Activity

3-(Dimethylamino)-4,4,4-trifluorobutanoic acid (CAS No. 63907-37-9) is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular structure of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid features a trifluoromethyl group that enhances lipophilicity and biological activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Neurotransmitter Systems : The compound has been shown to inhibit the uptake of serotonin (5-HT), which may have implications for mood disorders and depression treatment.
  • NMDA Receptor Interaction : Research indicates that it exhibits binding affinity to NMDA receptors, critical for synaptic plasticity and memory function. This interaction can modulate neuronal excitability and neuroprotection.

Comparative Biological Activity

To contextualize the biological activity of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid, a comparison with similar compounds is useful. Below is a summary table illustrating key characteristics:

Compound NameBinding Affinity (Ki)Biological Activity
3-(Dimethylamino)-4,4,4-trifluorobutanoic acidHighInhibits 5-HT uptake, NMDA receptor antagonist
3-(m-Trifluoromethylphenyl)piperidineHighInhibits 5-HT uptake, NMDA receptor antagonist
4-(Trifluoromethyl)piperidineModerateAntidepressant-like effects
2-(Trifluoromethyl)piperidineLowLimited biological activity

Antidepressant Effects

A significant study demonstrated that 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid improved serotonin levels in preclinical models. This suggests potential antidepressant properties that warrant further exploration in clinical settings.

Neuroprotective Activity

Research indicates that this compound may protect against neurodegeneration by modulating NMDA receptor activity. Such modulation is particularly relevant in conditions like Alzheimer's disease.

In Vitro Studies

Binding assays have shown that this compound effectively inhibits [^3H]TCP binding at the PCP site of NMDA receptors at micromolar concentrations. This finding supports its potential as a neuropharmacological agent.

Synthesis and Production

The synthesis of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid typically involves:

  • Reagents : m-Trifluoromethylbenzaldehyde, piperidine, reducing agents (e.g., sodium borohydride), and hydrochloric acid.
  • Methodology : The reaction is conducted under controlled conditions to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often employed.

Q & A

Q. What are the standard synthetic routes for 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid?

The synthesis typically involves three stages: (1) Preparation of trifluorinated intermediates via fluorination of β-ketoesters or β-hydroxy acids using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). (2) Introduction of the dimethylamino group via reductive amination of a ketone intermediate using dimethylamine and sodium cyanoborohydride. (3) Hydrolysis of ester-protected intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the free acid. Key purification steps include recrystallization from ethanol/water mixtures and column chromatography using silica gel with CH₂Cl₂/MeOH gradients .

Q. How is the structural configuration of this compound validated?

A combination of spectroscopic and analytical methods is employed:

  • ¹H/¹⁹F-NMR : Distinctive splitting patterns (e.g., triplet of quartets for CF₃ groups near δ 3.5–4.5 ppm) confirm fluorine coupling.
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) verify functional groups.
  • X-ray Crystallography : Resolves stereochemistry, particularly for enantiomeric forms (e.g., R/S configuration at C3) .

Advanced Research Questions

Q. What strategies are used for enantioselective synthesis of this compound?

Enantiomeric purity is achieved via:

  • Chiral Auxiliaries : Use of (R)-1-phenylethylamine to induce asymmetry during transamination of 4,4,4-trifluoro-3-oxobutanoic acid derivatives, yielding >95% ee .
  • Organocatalysis : Proline-derived catalysts facilitate asymmetric Mannich reactions, with kinetic resolution to isolate desired enantiomers .
  • Biocatalytic Methods : Lipases or transaminases selectively hydrolyze ester or amide precursors, though yields are lower (~70%) compared to chemical methods .

Q. How do fluorine substituents influence its reactivity in peptide coupling?

The CF₃ group:

  • Electron-Withdrawing Effects : Reduces pKa of the carboxylic acid (≈2.8 vs. ≈4.7 for non-fluorinated analogs), enhancing activation for coupling reagents like HATU or DCC.
  • Steric Hindrance : Slows racemization during amide bond formation, as shown by <2% epimerization in SPPS (solid-phase peptide synthesis) at 25°C .

Q. What contradictions exist in reported biological activity data?

Discrepancies arise in neuroprotective assays:

  • In Vitro : The (S)-enantiomer shows 50% reduction in glutamate-induced neuronal death (PC12 cells), while the (R)-form is inactive. This is attributed to stereospecific binding to NMDA receptors .
  • In Vivo : Some studies report no significant neuroprotection in murine models, likely due to poor blood-brain barrier permeability of the free acid form. Ester prodrugs (e.g., methyl esters) show improved efficacy .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

Critical parameters include:

  • Fluorination Efficiency : SF₄ gas at −78°C minimizes side reactions (e.g., over-fluorination), achieving 85–90% conversion.
  • Catalyst Loading : 10 mol% of Pd/C for hydrogenolysis of benzyl-protected intermediates reduces reaction time from 24 hr to 6 hr.
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted dimethylamine, avoiding column chromatography .

Q. What computational tools predict its metabolic stability?

  • DFT Calculations : Assess oxidative stability of the dimethylamino group (e.g., B3LYP/6-31G* level predicts N-demethylation as the primary metabolic pathway).
  • MD Simulations : Reveal low membrane permeability (logP ≈ −0.5) due to the polar carboxylic acid group, aligning with experimental Caco-2 cell data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid
Reactant of Route 2
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.